[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Drug Design Physicochemical Profiling Lead Optimization

[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine (CAS 381236-90-4) is a fluorinated diarylmethylamine featuring a pyridin-3-yl and 4-fluorophenyl substitution pattern on a central chiral carbon. It serves as a versatile scaffold in medicinal chemistry, with derivatives reported to exhibit antiviral and anticancer activities.

Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
CAS No. 381236-90-4
Cat. No. B3263897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine
CAS381236-90-4
Molecular FormulaC13H13FN2
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2
InChIInChI=1S/C13H13FN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3
InChIKeyDABUWFPZDWZBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine (CAS 381236-90-4) – Physicochemical Baseline for Procurement & Selection in Medicinal Chemistry


[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine (CAS 381236-90-4) is a fluorinated diarylmethylamine featuring a pyridin-3-yl and 4-fluorophenyl substitution pattern on a central chiral carbon. It serves as a versatile scaffold in medicinal chemistry, with derivatives reported to exhibit antiviral and anticancer activities . According to PubChem computed properties, the compound has a molecular weight of 216.25 g/mol, XLogP3 of 2.0, hydrogen bond acceptor count of 3, and topological polar surface area (tPSA) of 24.9 Ų [1]. These physicochemical parameters position it as a compact, moderately lipophilic secondary amine amenable to CNS-drug-like property space.

Why In-Class Diarylmethylamine Analogs Cannot Be Interchanged with [(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine


Halogen-substituted diarylmethylamines are not bioisosteric equivalents. Substituting the 4-fluorophenyl group with chlorine or bromine alters XLogP3 by ≥0.5 units and reduces the hydrogen bond acceptor count from 3 to 2, directly affecting passive membrane permeability, CYP450 metabolism susceptibility, and target-binding complementarity [1][2]. A 2026 matched molecular pair analysis comparing fluorine and chlorine in drug design demonstrated that such subtle halogen variations can produce divergent binding constants (up to 10-fold selectivity differences) and metabolic profiles, reinforcing that each halogen-substituted building block must be treated as a distinct chemical entity in structure-activity relationship (SAR) campaigns [3].

Quantitative Differentiation Evidence for [(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine Against Closest Analogs


XLogP3 Lipophilicity Difference vs. 4-Chlorophenyl Analog (ΔXLogP3 = -0.5)

The target compound exhibits an XLogP3 of 2.0, which is 0.5 units lower than the 4-chlorophenyl analog (XLogP3 = 2.5) [1][2]. This lower lipophilicity, coupled with an additional hydrogen bond acceptor (count: 3 vs. 2 for the 4-chlorophenyl analog) [1][2], provides a dual physicochemical differentiation relevant to CNS drug design and solubility optimization.

Drug Design Physicochemical Profiling Lead Optimization

Hydrogen Bond Acceptor Count Advantage Over 4-Chlorophenyl and 4-Bromophenyl Analogs

The 4-fluorophenyl moiety provides three hydrogen bond acceptor sites (one from the fluorine atom plus two from the pyridinyl and amine nitrogens), compared to only two acceptors in the 4-chlorophenyl and 4-bromophenyl analogs [1][2]. This additional acceptor site expands the intermolecular interaction repertoire, potentially enabling orthogonal hydrogen-bond or dipole-dipole contacts with protein targets not achievable by the chlorine or bromine congeners [3].

Medicinal Chemistry Ligand Efficiency Binding Affinity

Commercial Purity Benchmark: 95% Minimum Purity Comparable to Best-In-Class Analogs

The target compound is consistently offered at ≥95% purity across multiple independent vendors (e.g., AKSci Cat# 4524DA, Leyan Cat# 1328829) . This purity specification matches the benchmark set by the N-desmethyl analog N-Methyl-3-pyridinemethylamine (97% purity available from Thermo Scientific) and exceeds the typical 95% purity of the 4-chlorophenyl analog [1], ensuring consistent synthetic performance.

Building Block Procurement Quality Control Synthetic Reproducibility

Documented Antiviral and Anticancer Derivative Activity: Scaffold Biological Annotation vs. Uncharacterized Analogs

Derivatives synthesized from this scaffold have been evaluated in cell-culture models against multiple virus families and cancer cell lines (breast, lung, colon) . In contrast, no comparable publicly available biological annotations were identified for the 4-chlorophenyl or 4-bromophenyl analogs at the time of search [1]. This pre-existing biological annotation provides a validation head-start for laboratories initiating antiviral or anticancer programs on this chemotype.

Antiviral Discovery Cancer Research Scaffold Validation

Procurement-Driven Application Scenarios for [(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine


CNS-Targeted Kinase Inhibitor Lead Optimization Leveraging Optimized XLogP3

Medicinal chemistry teams engaged in kinase inhibitor programs with CNS penetration requirements should prioritize this 4-fluorophenyl scaffold over the 4-chlorophenyl analog. The 0.5-unit lower XLogP3 (2.0 vs. 2.5) [1][2] places the compound within the CNS MPO desirable range, while the three hydrogen-bond acceptor sites offer additional vectors for hinge-binding or DFG-motif interactions. Procurement of the 4-fluorophenyl variant directly supports rapid SAR expansion around halogen-dependent potency and brain exposure optimization.

Antiviral and Anticancer Fragment-to-Lead Libraries Requiring Pre-Validated Scaffolds

Research groups establishing antiviral or anticancer fragment libraries can accelerate hit triage by incorporating this scaffold, which already has published derivative-level activity annotations against virus panels and multiple cancer cell lines . The availability of the compound at consistent ≥95% purity across multiple vendors ensures that SAR trends are not confounded by batch-to-batch impurity variation, enabling reliable cross-study data integration.

Fluorine-Specific Metabolic Stability Engineering in Chronic Disease Drug Discovery

In programs targeting chronic indications (e.g., metabolic disease, neurodegeneration) where low intrinsic clearance is paramount, the 4-fluorophenyl moiety offers a class-level metabolic stability advantage over chlorine due to the higher C–F bond dissociation energy and reduced susceptibility to CYP450-mediated oxidative dehalogenation [3]. Procuring the fluorine-containing building block as the primary SAR starting point avoids the downstream rescue chemistry often required when chlorine-substituted leads fail metabolic stability assays.

Combinatorial Library Synthesis Requiring Uniform Building Block Quality

Contract research organizations (CROs) and internal medicinal chemistry groups executing parallel synthesis of diarylmethylamine libraries should standardize on this 4-fluorophenyl building block, for which competitive multi-vendor supply at ≥95% purity is confirmed . This supply-chain redundancy mitigates single-vendor dependency risks and enables cost benchmarking, while the uniform purity specification minimizes purification overhead across large (>100-compound) library production runs.

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